molecular formula C8H7N3O2 B2769736 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2231673-41-7

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B2769736
CAS No.: 2231673-41-7
M. Wt: 177.163
InChI Key: IFUDPPYMTQXNJP-UHFFFAOYSA-N
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Description

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of a combinatorial library of pyrazolopyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyridine scaffold.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The inhibition of TRKs leads to the disruption of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, ultimately affecting cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.

    Pyrazolo[4,3-c]pyridine: A closely related compound with a different ring fusion pattern.

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring but fused with a pyrimidine ring instead of pyridine.

Uniqueness

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

2-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-7-6(10-11)2-5(3-9-7)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUDPPYMTQXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-41-7
Record name 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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